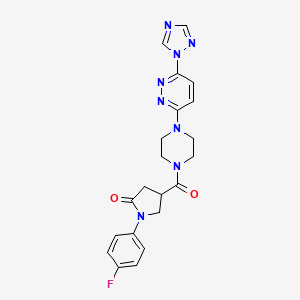

4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

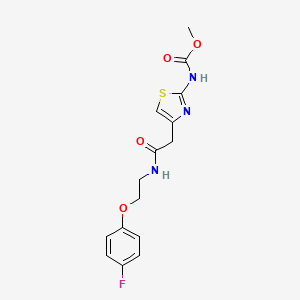

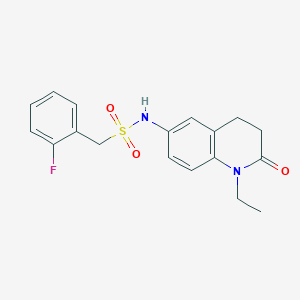

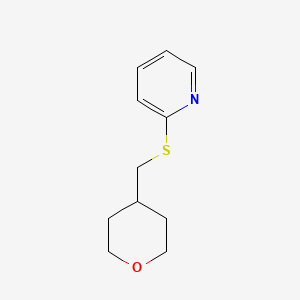

The compound "4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one" is a heterocyclic molecule that appears to be designed for potential biological activity, given the presence of several pharmacophoric elements such as the triazole, pyridazine, piperazine, and pyrrolidinone moieties. These structural features are commonly found in drug molecules and are known to interact with various biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from simple precursors and building up complexity through various chemical transformations. For instance, the synthesis of a related fluorophenyl piperazine derivative was achieved via electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of triazine derivatives involved a series of steps including etherification, hydrazonation, cyclization, and reduction . These methods suggest that the synthesis of the compound would likely involve a strategic combination of such steps to introduce the necessary functional groups and achieve the final heterocyclic framework.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, theoretical studies such as DFT calculations can provide insights into the stability of different tautomers and the electronic properties of the molecule . The presence of multiple nitrogen atoms in the triazole and pyridazine rings, as well as the piperazine and pyrrolidinone groups, would contribute to the molecule's electronic characteristics and potential binding interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the presence of the various heterocyclic rings and substituents. For example, the triazole ring is known for its participation in click chemistry reactions, while the piperazine moiety can undergo nucleophilic substitution reactions . The fluorophenyl group could also be involved in electrophilic aromatic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The heterocyclic rings and the fluorine atom would influence the compound's lipophilicity, solubility, and potential for forming hydrogen bonds. These properties are crucial for the compound's bioavailability and interaction with biological targets. The presence of the fluorine atom, in particular, could enhance the compound's metabolic stability and membrane permeability .

Scientific Research Applications

Synthesis and Molecular Docking Studies

Research has focused on synthesizing novel compounds and evaluating their potential as inhibitors or modulators of biological targets through molecular docking studies. For example, the synthesis and in vitro screening of triazolopyridine derivatives have been conducted to explore their antimicrobial and antioxidant activities, demonstrating the process of creating and assessing the biological relevance of new compounds (Flefel et al., 2018). Similarly, studies on piperazine-1-yl-1H-indazole derivatives highlight their importance in medicinal chemistry, with docking studies presented to showcase their potential interactions with biological targets (Balaraju et al., 2019).

Biological Actions and Potential Therapeutic Uses

Compounds with similar structures have been explored for their biological actions, including antimicrobial, antioxidant, and anti-inflammatory activities. The discovery and evaluation of such compounds contribute to the development of potential therapeutic agents. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been investigated, showcasing the process of identifying new molecules with potential therapeutic applications (Bektaş et al., 2010).

Structural Analysis and Optimization

Structural analysis, including crystal structure determination and density functional theory (DFT) calculations, is crucial for understanding the properties and optimizing the activity of such compounds. For example, detailed structural analysis and molecular docking studies on pyridine derivatives have been conducted to explore their potential as inhibitors, demonstrating the comprehensive approach to understanding and optimizing the interactions of these compounds with their targets (Venkateshan et al., 2019).

properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN8O2/c22-16-1-3-17(4-2-16)29-12-15(11-20(29)31)21(32)28-9-7-27(8-10-28)18-5-6-19(26-25-18)30-14-23-13-24-30/h1-6,13-15H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSRPLOQWDYREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)

![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)